molecular formula C26H25FN4O2 B11445762 N-(4-fluorophenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-fluorophenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11445762
M. Wt: 444.5 g/mol
InChI Key: NXUQUBQNTFOZOO-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate anilines with pyrazoloquinazoline derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but includes a thiazole ring instead of a pyrazoloquinazoline core.

    6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Another related compound with a quinoline core, showing different biological activities.

Uniqueness

N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the pyrazoloquinazoline core and the presence of both fluorophenyl and methylphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H25FN4O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H25FN4O2/c1-15-4-6-16(7-5-15)23-22-20(12-26(2,3)13-21(22)32)30-24-19(14-28-31(23)24)25(33)29-18-10-8-17(27)9-11-18/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)

InChI Key

NXUQUBQNTFOZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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